An In-depth Technical Guide to Dichlorinated Aminopyridines
An In-depth Technical Guide to Dichlorinated Aminopyridines
A Note on Isomer Specificity: Extensive searches of chemical literature and databases indicate a lack of specific, published experimental data for 5,6-Dichloropyridin-2-amine . This suggests the compound is either not commonly synthesized, is a rare intermediate, or is not well-characterized in public-domain literature.
To provide a comprehensive and technically accurate guide in line with the user's request, this document will focus on the well-characterized and structurally related isomer, 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8) . The principles of reactivity, spectroscopy, and application discussed herein are representative of this class of compounds and offer valuable insights for researchers, scientists, and drug development professionals working with dichlorinated pyridine scaffolds.
Technical Guide: Chemical Properties of 2-Amino-3,5-dichloropyridine
Introduction
Heterocyclic compounds are the cornerstone of modern medicinal chemistry. Among them, the pyridine scaffold is of paramount importance, appearing in numerous pharmaceuticals and agrochemicals. The introduction of substituents such as amino and chloro groups dramatically alters the electronic properties and reactivity of the pyridine ring, creating versatile building blocks for targeted synthesis. 2-Amino-3,5-dichloropyridine is a key intermediate whose strategic placement of functional groups—an electron-donating amine and two electron-withdrawing chlorine atoms—makes it a valuable precursor for creating complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, reactivity, synthesis, and safety considerations.
Chemical Identity and Physical Properties
Correctly identifying a chemical substance is the foundation of all scientific work. The key identifiers and physical properties of 2-Amino-3,5-dichloropyridine are summarized below.
Chemical Structure:
Caption: Chemical structure of 2-Amino-3,5-dichloropyridine.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 3,5-Dichloropyridin-2-amine | [1] |
| CAS Number | 4214-74-8 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | Light beige to grey crystalline powder or flakes | [1] |
| Melting Point | 81-83 °C | [1] |
| Boiling Point | 268.76 °C (rough estimate) | [1] |
| Water Solubility | Insoluble | [1] |
| InChIKey | OCWBGKZFOYMCCN-UHFFFAOYSA-N | [1] |
Spectroscopic Analysis
Spectroscopic data is crucial for structure elucidation and purity assessment.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For 2-Amino-3,5-dichloropyridine in CDCl₃, the spectrum is characterized by:
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Two distinct signals for the aromatic protons on the pyridine ring.
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A broad signal for the amine (-NH₂) protons.
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Observed Shifts:
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δ ~7.94 ppm: Aromatic proton (H-6).
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δ ~7.50 ppm: Aromatic proton (H-4).
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δ ~4.90 ppm: Broad signal for the two amine protons (-NH₂).[2]
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Causality: The downfield shift of the ring protons is due to the deshielding effect of the electronegative nitrogen atom and chlorine substituents. The amine protons appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The observed coupling constant (J) between the H-4 and H-6 protons is typically small (~2.2 Hz), consistent with a meta-relationship.[2]
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-
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their vibrational frequencies. Key expected absorptions include:
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~3400-3300 cm⁻¹: Two bands characteristic of the asymmetric and symmetric N-H stretching of a primary amine.
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~1650-1580 cm⁻¹: N-H bending (scissoring) vibration.
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~1335-1250 cm⁻¹: C-N stretching of the aromatic amine.
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Chemical Reactivity and Synthesis
The reactivity of 2-Amino-3,5-dichloropyridine is governed by the interplay of its functional groups. The pyridine nitrogen and the two chlorine atoms are electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the amino group is electron-donating and can direct electrophilic substitution, although the ring's overall electron deficiency makes such reactions challenging.
Representative Synthesis Protocol: A common and efficient method for synthesizing 2-Amino-3,5-dichloropyridine is through the selective chlorination of a less-chlorinated precursor, 2-Amino-5-chloropyridine, using N-chlorosuccinimide (NCS).[3] This electrophilic chlorination is directed to the electron-rich position ortho to the activating amino group.
Step-by-Step Methodology: [3]
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Reaction Setup: To a 10 L three-necked round-bottomed flask equipped with a thermometer, condenser, and magnetic stirrer, add 5500 mL of a solvent mixture of N,N-dimethylformamide (DMF) and methanol (2.5:1 v/v).
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Addition of Reactants: Add 2560.8 g of 2-Amino-5-chloropyridine followed by 6118.4 g of N-chlorosuccinimide (NCS) to the solvent.
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Reaction Execution: Stir the reaction mixture at 45 °C for approximately 2.5 hours.
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Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting material is consumed.
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Workup: Upon completion, remove the solvent by distillation under reduced pressure to obtain the crude product.
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Purification: Purify the crude solid by recrystallization from ethanol to yield the target compound, 2-Amino-3,5-dichloropyridine.
Causality and Trustworthiness: This protocol is robust because the activating effect of the amino group strongly directs the incoming electrophile (Cl⁺ from NCS) to the C-3 position. Using a well-established chlorinating agent like NCS under controlled temperature prevents over-chlorination and the formation of unwanted byproducts, ensuring a high-purity yield.[4] Monitoring via chromatography is a self-validating step to confirm reaction completion and prevent unnecessary heating or side reactions.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of 2-Amino-3,5-dichloropyridine.
Applications in Research and Development
2-Amino-3,5-dichloropyridine is not typically an end-product but rather a crucial intermediate in synthesizing more complex, high-value molecules.
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Pharmaceutical Synthesis: The presence of three distinct functional handles (amine and two different chlorine atoms) allows for sequential, selective reactions. It serves as a building block for creating libraries of compounds to be tested for various biological activities. The dichloropyridine motif is found in molecules developed as potential therapeutic agents.[3]
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Agrochemicals: This compound is used in the synthesis of herbicidal active substances.[1] The pyridine core is a common feature in modern pesticides due to its efficacy and tunable properties.
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Organic Synthesis: It is a valuable intermediate for creating substituted pyridines, which are ligands for metal catalysts or precursors to dyes and other specialty organic materials.[3]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Amino-3,5-dichloropyridine is a hazardous chemical and must be handled with appropriate precautions.[5]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1][5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [1][5] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [1][5] |
| STOT (Single Exposure) | 3 | H335: May cause respiratory irritation | [1][5] |
Handling and Storage:
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][6] When handling the solid powder, use a respirator or work in a well-ventilated fume hood to avoid inhaling dust.[5]
-
Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[5][6]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in an inert atmosphere and away from incompatible materials such as strong oxidizing agents.[1][5]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[5]
-
If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][6]
-
If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5]
Conclusion
While the specific isomer 5,6-Dichloropyridin-2-amine remains poorly documented, the detailed analysis of its close relative, 2-Amino-3,5-dichloropyridine, provides a robust technical framework for understanding this class of compounds. Its defined physical properties, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for chemists in both academic and industrial research. Proper understanding of its synthesis and adherence to strict safety protocols are essential for leveraging its full potential in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Amino-2,5-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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iChemical. (n.d.). 5-Amino-2,4-dichloropyridine, CAS No. 7321-93-9. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dichloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
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- Google Patents. (2014). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
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Ma, C., et al. (2017). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]
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